Methyl 4-oxo-4-(thiazol-2-yl)butanoate
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound is systematically named methyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate , reflecting its molecular architecture:
- Butanoate backbone : A four-carbon chain with a methyl ester group at one end and a β-keto group (C=O) at the fourth carbon.
- Thiazole substituent : A 1,3-thiazole ring (S and N at positions 1 and 3, respectively) attached to the β-keto carbon via its 2-position.
This nomenclature adheres to IUPAC rules, specifying the positions of heteroatoms and substituents. The molecular formula is C₈H₉NO₃S , with a molecular weight of 199.23 g/mol .
Molecular Architecture Analysis
X-ray Crystallographic Studies
While direct crystallographic data for methyl 4-oxo-4-(thiazol-2-yl)butanoate is unavailable, insights can be drawn from analogous thiazole derivatives:
- Hydrogen bonding : In methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate, hydrogen bonds (N—H⋯O, O—H⋯O) dominate intermolecular interactions, forming a three-dimensional network.
- π–π stacking : Aromatic thiazole and phenyl rings in related compounds exhibit weak π–π interactions, contributing to crystal packing.
For the target compound, the β-keto ester group likely participates in hydrogen bonding through its carbonyl oxygen, while the thiazole ring may engage in π–π interactions or chalcogen bonding (C—S⋯O).
Comparative Analysis with Analogous Thiazole Derivatives
Key structural differences and similarities with related compounds include:
The thiazole ring’s electron-withdrawing nature enhances the electrophilicity of the β-keto group compared to thiophene derivatives.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Spectroscopic data for analogous β-keto esters provide a basis for interpretation:
The absence of thiazole proton signals (C2 is substituted) simplifies the aromatic region compared to unsubstituted thiazoles.
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions for β-keto esters and thiazoles include:
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies on β-keto esters reveal:
- Planar β-keto group : Conjugation between the carbonyl and ester groups stabilizes the structure.
- Electron density : The thiazole ring’s nitrogen withdraws electron density, enhancing the electrophilicity of the β-keto carbon.
Molecular Orbital Configuration Analysis
- HOMO : Localized on the thiazole ring, influenced by the nitrogen’s lone pair.
- LUMO : Focused on the β-keto carbonyl, facilitating nucleophilic attacks.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-12-7(11)3-2-6(10)8-9-4-5-13-8/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSURTUUVBVGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4-(thiazol-2-yl)butanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s ester and ketone groups serve as electrophilic sites for nucleophilic attack. For example:
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Ester hydrolysis : The methyl ester undergoes base- or acid-catalyzed hydrolysis to form the corresponding carboxylic acid.
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Ketone reactivity : The 4-oxo ketone group can participate in nucleophilic additions, such as with hydride donors or organometallic reagents (e.g., Grignard reagents), leading to alcohol or alkylated derivatives.
Enolate Formation and Alkylation
The ketone group enables enolate formation under basic conditions (e.g., using LDA or NaH). These enolates can undergo alkylation, introducing alkyl groups at the α-position. This reaction pathway is critical for synthesizing derivatives with modified biological activity.
Condensation Reactions
The compound’s carbonyl groups facilitate condensation reactions, such as:
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Claisen-like condensations : Intramolecular cyclization under heat or acid/base catalysis can form cyclic β-keto esters.
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Aldol reactions : Cross-aldol condensation with other carbonyl compounds may yield α,β-unsaturated ketones.
Electrophilic Substitution on the Thiazole Ring
While thiazole rings are generally less reactive than aromatic rings, the adjacent carbonyl groups may activate specific positions for electrophilic substitution. For example, nitration or sulfonation could occur under strongly acidic conditions, though such reactions are less documented for this compound .
Biological Activity and Derivative Design
Research highlights that derivatives of methyl 4-oxo-4-(thiazol-2-yl)butanoate exhibit significant biological activity, including enzyme inhibition and anticancer properties . For instance, substitution at the thiazole ring or ester group can enhance binding affinity to targets like cytosolic carbonic anhydrases .
Scientific Research Applications
Chemistry
Methyl 4-oxo-4-(thiazol-2-yl)butanoate serves as a building block in the synthesis of more complex thiazole derivatives. Its unique structure allows for various chemical modifications, enabling the development of new compounds with enhanced properties.
Biology
Research indicates that this compound exhibits antimicrobial and antifungal properties . Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics.
Medicine
The compound has been explored for its anticancer activities , particularly against specific cancer cell lines. Its mechanism of action may involve inhibiting enzymes critical for nucleotide synthesis in cancer cells, thus disrupting their proliferation. For example, it is believed to inhibit inosine monophosphate dehydrogenase, an enzyme pivotal in the de novo synthesis pathway of purines.
Industry
In industrial applications, this compound is utilized in the production of dyes and pigments . Its chemical properties make it suitable for creating vibrant colors used in textiles and coatings.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The following table summarizes the findings:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | S. aureus | 10 µg/mL |
| This compound | P. aeruginosa | 15 µg/mL |
These results demonstrate the compound's potential as an antimicrobial agent .
Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against human breast adenocarcinoma cell lines (MCF7). The results indicated significant cytotoxic effects at varying concentrations, suggesting its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4-(thiazol-2-yl)butanoate involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of enzymes like inosine monophosphate dehydrogenase, which is crucial for nucleotide synthesis in cancer cells . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Tiazofurin: An antineoplastic drug.
Abafungin: An antifungal drug.
Uniqueness
Methyl 4-oxo-4-(thiazol-2-yl)butanoate is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Biological Activity
Methyl 4-oxo-4-(thiazol-2-yl)butanoate is a thiazole-containing compound with significant biological activity, particularly in the realms of antimicrobial, antifungal, and potential anticancer applications. The thiazole ring structure contributes to its diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula: C8H10N2O3S
- Molecular Weight: Approximately 206.24 g/mol
- Structural Features: Contains a thiazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. These properties are often attributed to the thiazole moiety's interactions with microbial enzymes and proteins, disrupting their function.
Table 1: Summary of Biological Activity
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Effective against fungal strains | |
| Anticancer potential | Inhibition of cancer cell proliferation |
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and disrupting metabolic pathways essential for microbial survival.
- Protein Interaction : It binds to proteins involved in cell division and growth regulation, which may lead to reduced proliferation in cancer cells.
- Biochemical Pathways : The compound has been shown to impact various biochemical pathways, including those associated with inflammation and cellular stress responses.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study reported that derivatives of thiazole exhibited significant antibacterial effects against strains such as E. coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Antifungal Activity : Another investigation demonstrated that similar thiazole derivatives showed potent antifungal activity against Candida albicans, with IC50 values indicating effective inhibition at low concentrations .
- Potential Anticancer Effects : In vitro studies indicated that this compound could inhibit the proliferation of various cancer cell lines, suggesting its utility as a lead compound in anticancer drug development .
Pharmacokinetics
The pharmacokinetic profile of thiazole derivatives generally shows favorable absorption and distribution characteristics. Factors influencing the bioavailability and efficacy include:
- Solubility : Enhanced solubility can improve absorption rates.
- Stability : Environmental conditions such as pH and temperature can affect the stability of the compound, impacting its biological activity.
Q & A
Q. What are the established synthetic routes for Methyl 4-oxo-4-(thiazol-2-yl)butanoate in laboratory settings?
A common method involves preparing a γ-keto ester via Friedel-Crafts acylation, where the thiazole ring is functionalized using acylating agents. The synthesis typically includes generating a 1,4-dicarbonyl intermediate, followed by esterification. For example, similar compounds like methyl 4-oxo-4-(thiophen-2-yl)butanoate are synthesized via sequential acylation and alkylation steps . Reaction conditions (e.g., solvent, temperature, and catalyst) must be optimized to accommodate the electron-deficient thiazole ring.
Q. How is the structure of this compound confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:
- ¹H NMR : A singlet for the methyl ester (~δ 3.7 ppm), triplet peaks for carbonyl-adjacent protons (~δ 2.8–3.2 ppm), and aromatic thiazole protons (~δ 7.5–8.5 ppm) .
- ¹³C NMR : Peaks for the ester carbonyl (~170 ppm), ketone (~200 ppm), and thiazole carbons. Mass spectrometry (HRMS) further validates molecular weight .
Q. What are the primary applications of this compound in pharmacological research?
Thiazole-containing γ-keto esters are intermediates in synthesizing bioactive molecules. The thiazole ring enhances binding to biological targets due to its electron-rich nitrogen and sulfur atoms, making derivatives relevant in antiviral or anticancer agent development .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound in Friedel-Crafts acylation?
Yield optimization involves:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ improve electrophilic substitution on the thiazole ring.
- Solvent choice : Dichloromethane or toluene enhances reagent solubility while stabilizing intermediates.
- Temperature control : Reactions at 0–5°C minimize side reactions like over-acylation . Quantifying intermediates via TLC or HPLC ensures reaction progression .
Q. How should researchers address discrepancies in spectral data during structural characterization?
Contradictions in NMR or MS data may arise from impurities or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity.
- Recrystallization/Purification : Removes byproducts (e.g., unreacted thiazole).
- Computational modeling : Predicts expected spectra using DFT calculations .
Q. What modifications to the ester group enhance the compound’s utility in drug discovery?
Hydrolysis of the methyl ester to the free acid (4-oxo-4-(thiazol-2-yl)butanoic acid) enables conjugation with amines or alcohols to form amides or esters. This step is critical for improving bioavailability or targeting specific enzymes . For example, coupling with benzylamines generates prodrugs with enhanced cellular uptake .
Q. How does the electronic nature of the thiazole ring influence reactivity in cross-coupling reactions?
The thiazole’s electron-withdrawing nature directs electrophilic substitution to the 5-position. Researchers can leverage this for Suzuki-Miyaura couplings by introducing boronic acids at this position, enabling access to diversified analogs .
Methodological Notes
- Spectral References : Compare experimental NMR data with published spectra of analogous compounds (e.g., methyl 4-oxo-4-(thiophen-2-yl)butanoate) to validate assignments .
- Synthetic Scalability : While student protocols report quantitative yields , scaling reactions beyond 10 g requires careful control of exothermic steps and catalyst recycling.
- Safety Considerations : Thiazole derivatives may irritate eyes/skin; use PPE and fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
